2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Catalog No.
S548515
CAS No.
1243243-89-1
M.F
C25H21N3O
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3...

CAS Number

1243243-89-1

Product Name

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

IUPAC Name

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29)

InChI Key

KHZOJCQBHJUJFY-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

WntC59; Wnt-C 59; Wnt-C59

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4

Description

The exact mass of the compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is 379.16846 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we know:

  • Chemical Structure

    Wnt-C59 belongs to a class of organic compounds called amides. Its structure incorporates two aromatic rings (phenyl) linked by an amide bond, with additional pyridyl groups attached to each phenyl ring. Pyridines are nitrogen-containing aromatic heterocycles commonly found in bioactive molecules.

  • Potential for Wnt Signaling Modulation

    The presence of pyridyl groups suggests a possible interaction with the Wnt signaling pathway. Wnt signaling is a crucial cellular signaling cascade involved in embryonic development, tissue regeneration, and stem cell regulation . However, this is purely speculative and requires further investigation.

The compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is a complex organic molecule characterized by its dual aromatic structure, which includes two phenyl rings connected by an acetamide linkage. The presence of pyridine groups enhances its potential biological activity, particularly in relation to various signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell development and differentiation.

Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction: The nitrogen atom in the amide can be reduced to form secondary or primary amines, altering the compound's properties and reactivity.

Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural features. The pyridine rings are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling. Specifically, the compound's potential interaction with the Wnt signaling pathway could make it a candidate for further investigation in therapeutic applications related to cancer and regenerative medicine.

The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide typically involves several steps:

  • Formation of the Phenyl Ring: Starting materials such as substituted pyridine derivatives are reacted under controlled conditions to form the desired phenyl structures.
  • Amidation Reaction: The acetamide bond is formed by reacting an appropriate amine with an acyl chloride or an acid anhydride.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .

Interaction studies are crucial for understanding how 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide interacts with biological systems. Initial investigations may include:

  • Binding Affinity Assays: To evaluate how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: To assess its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
  • In Vivo Studies: To determine its pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural features with 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamideStructureContains a piperazine group, enhancing solubility and bioactivity .
N-(4-fluorophenyl)-N-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-aminesStructureIncorporates imidazole, potentially increasing interaction with biological targets .
Acetamide, N-[4-[2-pyridinylamino]phenyl]StructureSimpler structure but shares similar amide characteristics .

The uniqueness of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide lies in its specific arrangement of pyridine and phenyl groups, which may confer distinct biological activities compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

379.168462302 g/mol

Monoisotopic Mass

379.168462302 g/mol

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-(2-Methyl-4-pyridinyl)-N-[4-(3-pyridinyl)phenyl]benzeneacetamide

Dates

Modify: 2023-08-15
1: Wang B, Zou Q, Sun M, Chen J, Wang T, Bai Y, Chen Z, Chen B, Zhou M. Reversion of trichostatin A resistance via inhibition of the Wnt signaling pathway in human pancreatic cancer cells. Oncol Rep. 2014 Nov;32(5):2015-22. doi: 10.3892/or.2014.3476. Epub 2014 Sep 10. PubMed PMID: 25224651.
2: Bengoa-Vergniory N, Gorroño-Etxebarria I, González-Salazar I, Kypta RM. A switch from canonical to noncanonical wnt signaling mediates early differentiation of human neural stem cells. Stem Cells. 2014 Dec;32(12):3196-208. doi: 10.1002/stem.1807. PubMed PMID: 25100239.
3: Proffitt KD, Madan B, Ke Z, Pendharkar V, Ding L, Lee MA, Hannoush RN, Virshup DM. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7. doi: 10.1158/0008-5472.CAN-12-2258. Epub 2012 Nov 27. PubMed PMID: 23188502.

Explore Compound Types